molecular formula C11H10BrN7O3 B447267 3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE

3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B447267
M. Wt: 368.15g/mol
InChI Key: WQOWNWXAIWRZLP-NTUHNPAUSA-N
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Description

3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce a wide range of functional groups .

Scientific Research Applications

3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H10BrN7O3

Molecular Weight

368.15g/mol

IUPAC Name

3-bromo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,20)/b13-7+

InChI Key

WQOWNWXAIWRZLP-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-]

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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